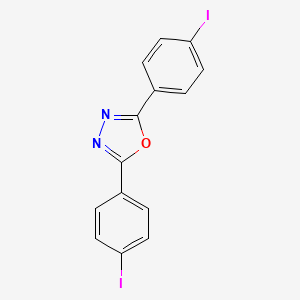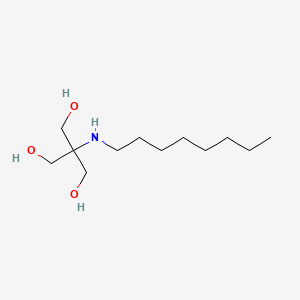![molecular formula C11H6N2O B3044959 9H-Indeno[2,1-c]pyridazin-9-one CAS No. 100595-22-0](/img/structure/B3044959.png)
9H-Indeno[2,1-c]pyridazin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Indeno[2,1-c]pyridazin-9-one is a heterocyclic compound that features a fused indene and pyridazinone ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Indeno[2,1-c]pyridazin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-chloro-1-indanone with hydrazine derivatives, followed by cyclization to form the pyridazinone ring . The reaction conditions often involve the use of solvents like glacial acetic acid and require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 9H-Indeno[2,1-c]pyridazin-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
9H-Indeno[2,1-c]pyridazin-9-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9H-Indeno[2,1-c]pyridazin-9-one involves its interaction with various molecular targets. For instance, some derivatives have been shown to inhibit enzymes like cyclooxygenase, which plays a role in inflammation . The compound’s structure allows it to interact with specific proteins and enzymes, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Pyridazinone: Shares the pyridazinone core but lacks the fused indene ring.
Indeno[1,2-b]pyrazine: Similar fused ring system but with a pyrazine ring instead of pyridazinone.
Uniqueness: 9H-Indeno[2,1-c]pyridazin-9-one is unique due to its fused ring system, which imparts distinct electronic and steric properties.
Properties
CAS No. |
100595-22-0 |
|---|---|
Molecular Formula |
C11H6N2O |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
indeno[2,1-c]pyridazin-9-one |
InChI |
InChI=1S/C11H6N2O/c14-11-9-4-2-1-3-7(9)8-5-6-12-13-10(8)11/h1-6H |
InChI Key |
RUWGDEQXBNKPHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=NC=C3 |
| 100595-22-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hexanoic acid, 6-[(6-aminohexyl)amino]-6-oxo-, methyl ester](/img/structure/B3044878.png)


![Acetic acid, [(4-ethoxyphenyl)amino]oxo-](/img/structure/B3044885.png)





![Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-](/img/structure/B3044896.png)


